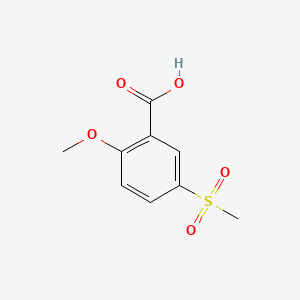

2-Methoxy-5-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWLVQXAFBWKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198439 | |

| Record name | 5-Mesyl-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50390-76-6 | |

| Record name | 2-Methoxy-5-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50390-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mesyl-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050390766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mesyl-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-mesyl-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-MESYL-O-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL1OU1ENK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 2-Methoxy-5-(methylsulfonyl)benzoic acid

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 50390-76-6) is a substituted benzoic acid derivative of significant interest in the pharmaceutical and chemical research sectors.[1] Characterized by a benzene ring functionalized with a carboxylic acid, a methoxy group, and a methylsulfonyl group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its unique structural arrangement imparts specific physicochemical properties that are instrumental for its role in directed chemical reactions, particularly in the development of antipsychotic medications.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties, established analytical methodologies, and primary applications of this versatile molecule.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational for all research and development activities. The key identifiers and structural representation of this compound are outlined below.

-

Chemical Name: this compound

-

CAS Number: 50390-76-6[3]

-

Synonyms: 5-Mesyl-o-anisic acid, 5-methanesulfonyl-2-methoxybenzoic acid, Tiapride Hydrochloride Impurity B[2][3]

-

Canonical SMILES: COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O[3]

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various systems, including its suitability for specific synthetic routes and its formulation potential. This compound is typically a white to off-white solid at room temperature.[2] A summary of its key properties is provided below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 190-193 °C | [3][5][7] |

| Boiling Point | 467.9 °C (at 760 mmHg) | [3][5][6] |

| Density | 1.372 - 1.4 g/cm³ | [3][5][6] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating). Moderate solubility in other polar solvents. | [2][3] |

| pKa (Predicted) | 3.49 ± 0.10 | [3] |

| LogP (Predicted) | 0.4 - 1.88 | [3][5][8] |

| Flash Point | 236.8 °C | [3][5] |

| Vapor Pressure | 1.48 x 10⁻⁹ mmHg (at 25 °C) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its three functional groups:

-

Carboxylic Acid Group (-COOH): This group confers the molecule's acidic properties and is the primary site for reactions such as esterification (e.g., with alcohols to form esters like Methyl 2-methoxy-5-(methylsulfonyl)benzoate) and amidation (with amines to form amides).[2][9]

-

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring, influencing electrophilic substitution reactions.

-

Methylsulfonyl Group (-SO₂CH₃): This strong electron-withdrawing group deactivates the aromatic ring and enhances the compound's polarity.[2] The stability and defined reactivity of the sulfonyl group are crucial for its utility in medicinal chemistry.[6]

The compound is considered chemically stable under standard conditions, with no hazardous polymerization expected to occur.[7]

Core Synthesis Pathways

While multiple synthetic routes exist, a common strategy for producing substituted benzoic acids like this involves a multi-step process starting from simpler, commercially available precursors such as salicylic acid. The synthesis of a closely related analog, methyl 2-methoxy-5-aminosulfonyl benzoate, provides a validated framework for a plausible pathway.[10][11]

Caption: Plausible synthetic pathway for this compound.

Expertise & Experience: The choice of chlorosulfonic acid in Step 2 is critical as it can serve as both the sulfonating reagent and a solvent, often leading to high yields.[10] The subsequent reduction and methylation followed by a controlled oxidation in Step 4 is a standard and reliable method for converting a sulfonyl chloride to a methyl sulfone, offering high conversion rates with manageable side reactions.

Applications in Research and Drug Development

The primary application of this compound is as a high-value intermediate in pharmaceutical manufacturing.[1]

-

Antipsychotic Drug Synthesis: It is a crucial building block for APIs, most notably in the production of antipsychotic medications.[1] Its structure allows for selective functionalization, making it an ideal starting material for molecules with specific therapeutic activities.

-

Bioactive Molecule Research: The stable and reactive sulfonyl group makes it a valuable scaffold for researchers exploring novel sulfone-based bioactive molecules.[6]

-

Anti-inflammatory Agents: The compound has been utilized in the development of anti-inflammatory and analgesic agents, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Experimental Protocols for Characterization

To ensure the quality and integrity of this compound for its intended applications, rigorous analytical characterization is essential. The identity, purity, and structure are typically confirmed using a combination of chromatographic and spectroscopic techniques.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 50390-76-6: this compound [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CAS: 50390-76-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. echemi.com [echemi.com]

- 6. This compound [myskinrecipes.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. nbinno.com [nbinno.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic Acid: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(methylsulfonyl)benzoic acid (CAS No: 50390-76-6), a key organic compound utilized in pharmaceutical research and development. We will delve into its fundamental molecular characteristics, including its structure and weight, and present a detailed summary of its physicochemical properties. This document further outlines a plausible and referenced synthetic pathway for the compound, complete with a detailed experimental protocol. The guide discusses the compound's significance as a crucial intermediate in the synthesis of biologically active molecules and provides essential safety and handling information, making it an indispensable resource for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. Its structure is foundational to its chemical reactivity and utility as a synthetic building block.

-

Synonyms: 5-Mesyl-o-anisic acid, 5-methanesulfonyl-2-methoxybenzoic acid, Tiapride Hydrochloride Impurity B[3][4]

The molecule's architecture consists of a central benzene ring functionalized with three key groups:

-

Carboxylic Acid (-COOH): Located at position 1, this group imparts acidity to the molecule (predicted pKa of 3.49) and serves as a primary reaction site for forming esters and amides.[3][4]

-

Methoxy Group (-OCH₃): At position 2, this electron-donating group influences the electronic properties of the aromatic ring and its reactivity in electrophilic substitution reactions.

-

Methylsulfonyl Group (-SO₂CH₃): Positioned at carbon 5, this strong electron-withdrawing group significantly impacts the molecule's polarity and electronic distribution, enhancing its potential for specific biological interactions.[4]

Below is a two-dimensional representation of the molecular structure.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for determining appropriate solvents, reaction conditions, and storage protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 230.24 g/mol | [1][2][5] |

| Exact Mass | 230.02489459 Da | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 190 °C | [3][5] |

| Boiling Point | 467.9 °C at 760 mmHg | [3][5] |

| Density | 1.372 g/cm³ | [3] |

| pKa | 3.49 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (heating increases solubility) | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | [3] |

| InChI Key | BXWLVQXAFBWKSR-UHFFFAOYSA-N | [1][4] |

The high melting point indicates a stable, crystalline solid at room temperature. Its limited solubility in common organic solvents necessitates careful selection of reaction media, with polar aprotic solvents like DMSO or heated alcohols being viable options.[3][4]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective pathway involves the sulfonation of 2-methoxybenzoic acid. This choice of precursor is logical as it already contains two of the three required functional groups correctly positioned on the aromatic ring.

Synthetic Workflow

The workflow begins with a commercially available precursor, 2-methoxybenzoic acid, which undergoes sulfonation to introduce the methylsulfonyl group, yielding the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sulfonation

This protocol is based on established methodologies for sulfonating benzoic acid derivatives.[6][7] It is designed to be self-validating by including checkpoints for reaction completion and purification.

Materials:

-

2-methoxybenzoic acid

-

Chlorosulfonic acid (reagent and solvent)

-

Ice bath

-

Deionized water

-

Reaction vessel with stirring and gas absorption apparatus

Procedure:

-

Vessel Preparation: Set up a clean, dry, multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl and SO₂ fumes.

-

Reagent Charging: In a well-ventilated fume hood, carefully charge the reaction vessel with an excess of chlorosulfonic acid (e.g., 5 molar equivalents relative to the starting material). The use of excess acid serves as both the sulfonating agent and the reaction solvent, ensuring the reaction proceeds to completion.[6]

-

Cooling: Cool the vessel in an ice bath to between 0-5 °C. This is a critical step to control the highly exothermic reaction between the acid and the aromatic compound, preventing side reactions and degradation.

-

Substrate Addition: Slowly add 2-methoxybenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 45-50 °C) for several hours (typically 2-4 hours) until the reaction is complete.[8] Reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture back down and very cautiously pour it over crushed ice with vigorous stirring. This quenching step hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble product.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold deionized water to remove residual acids. The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/water) to achieve high purity.

-

Drying: Dry the purified solid under vacuum to yield the final product, this compound.

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: To confirm the chemical structure by identifying the protons on the aromatic ring and the methyl groups of the methoxy and methylsulfonyl functions.[6][7]

-

HPLC Analysis: To determine the purity of the final product.[6][7]

-

Melting Point Analysis: To compare the observed melting point with the literature value (190 °C) as an indicator of purity.[3]

Applications in Pharmaceutical Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[4][9] Its unique arrangement of functional groups makes it an ideal starting material for building more complex molecules with specific therapeutic activities.[4]

Its most notable relevance is in the synthesis of antipsychotic medications. While this specific compound is identified as an impurity in Tiapride, its structural motifs are closely related to key intermediates used in the synthesis of drugs like Sulpiride and Amisulpride.[3][6][10] The aminosulfonyl analogue of this compound, for instance, is a direct precursor in these syntheses, highlighting the importance of the 2-methoxy-5-sulfonyl benzoic acid scaffold in medicinal chemistry.[6][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

GHS Signal Word: Warning.

-

Hazard Statements: May be harmful if swallowed and can cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to ensure its stability.[3]

References

- 1. This compound | CAS: 50390-76-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 50390-76-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 50390-76-6: this compound [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic Acid from Salicylic Acid

Abstract

This technical guide provides an in-depth exploration of a viable synthetic pathway for producing 2-Methoxy-5-(methylsulfonyl)benzoic acid, a valuable substituted benzoic acid derivative, using salicylic acid as a readily available starting material. This document is intended for researchers, medicinal chemists, and process development professionals, offering a detailed, step-by-step analysis of the synthetic route. The guide emphasizes the chemical principles, experimental considerations, and procedural details for each key transformation, including methylation, electrophilic thiomethylation, and subsequent oxidation. By grounding the protocols in established chemical literature and providing clear, visual representations of the synthetic workflow, this guide aims to serve as a practical and authoritative resource for the laboratory synthesis of this target compound.

Introduction

This compound is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid, a methoxy ether, and a methylsulfonyl group, makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The methylsulfonyl group, in particular, is a common bioisostere for other functional groups and can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Salicylic acid presents an economical and strategic starting point for this synthesis. Its ortho-hydroxyl and carboxyl functionalities provide reactive handles for sequential modification. The primary challenge lies in the regioselective introduction of the methylsulfonyl group at the C-5 position, para to the activating methoxy group that is formed from the original phenol. This guide details a logical and efficient three-step pathway designed to achieve this transformation.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection strategy. The final oxidation step is the most straightforward transformation, pointing to 2-methoxy-5-(methylthio)benzoic acid as the immediate precursor. The introduction of the methylthio group can be envisioned via an electrophilic substitution on 2-methoxybenzoic acid. This, in turn, is directly accessible from the starting material, salicylic acid, through a well-established etherification reaction.

This leads to the following proposed forward synthetic pathway:

-

Step 1: Methylation of the phenolic hydroxyl of salicylic acid to form 2-methoxybenzoic acid (o-anisic acid).

-

Step 2: Electrophilic Thiomethylation of 2-methoxybenzoic acid to introduce a methylthio (-SCH₃) group at the C-5 position.

-

Step 3: Oxidation of the resulting thioether to the target methylsulfonyl (-SO₂CH₃) compound.

The overall synthetic workflow is depicted below.

Figure 1: Proposed three-step synthesis of this compound from salicylic acid.

Detailed Synthesis Protocol: The Primary Pathway

This section provides a detailed, step-by-step experimental guide for the proposed three-step synthesis.

Step 1: Methylation of Salicylic Acid to 2-Methoxybenzoic Acid

Principle and Rationale: The initial step involves the conversion of the phenolic hydroxyl group of salicylic acid into a methoxy ether. This is a classic Williamson ether synthesis. The reaction is performed under basic conditions to deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl, forming a phenoxide ion. The phenoxide then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate. Using a stoichiometric amount of base relative to the acidic protons is crucial for ensuring complete deprotonation and driving the reaction forward. The yield for this etherification step can be as high as 92.6% under optimized conditions.[1][2]

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve sodium hydroxide (2.1 eq.) in water.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add salicylic acid (1.0 eq.) to the cooled sodium hydroxide solution while stirring until it is completely dissolved.

-

While maintaining the temperature at 0°C, add dimethyl sulfate (2.3 eq.) dropwise over 30 minutes.

-

After the addition is complete, continue stirring at 0°C for another 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to 35°C, then hold at this temperature for approximately 5 hours, monitoring the reaction by TLC or HPLC until the salicylic acid is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~2, resulting in the precipitation of a white solid.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-methoxybenzoic acid.

| Parameter | Condition | Source |

| Reagents | Salicylic Acid, NaOH, Dimethyl Sulfate | [1] |

| Molar Ratio (SA:NaOH) | 1 : 2.1 | [1] |

| Molar Ratio (SA:DMS) | 1 : 2.3 | [1] |

| Temperature | 0°C to 35°C | [1] |

| Reaction Time | ~5 hours | [1] |

| Typical Yield | ~92% | [1] |

Step 2: Electrophilic Thiomethylation of 2-Methoxybenzoic Acid

Principle and Rationale: This step introduces the methylthio (-SCH₃) group onto the aromatic ring. The methoxy group at C-2 and the carboxylic acid at C-1 are both ortho-, para-directing groups. However, the methoxy group is a much stronger activator. Therefore, electrophilic substitution is expected to occur predominantly at the C-5 position, which is para to the methoxy group. A suitable electrophilic sulfur reagent is required for this transformation. A common method for thiomethylation of activated aromatic rings involves using dimethyl sulfoxide (DMSO) and an acid catalyst, which generates the electrophilic species [CH₃S=OH]⁺.

Proposed Experimental Protocol: Note: This protocol is based on established principles of electrophilic thiomethylation and may require optimization for this specific substrate.

-

To a solution of 2-methoxybenzoic acid (1.0 eq.) in a suitable solvent such as trifluoroacetic acid, add dimethyl sulfoxide (DMSO) (2.0-3.0 eq.).

-

Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

The product, 2-methoxy-5-(methylthio)benzoic acid, may precipitate out of solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Proposed Condition | Rationale |

| Reagents | 2-Methoxybenzoic Acid, DMSO, Acid | Standard for thiomethylation |

| Solvent | Trifluoroacetic Acid | Acts as both solvent and catalyst |

| Temperature | 60-80°C | To promote the reaction |

| Reaction Time | 12-24 hours | Requires monitoring |

Step 3: Oxidation of 2-Methoxy-5-(methylthio)benzoic Acid

Principle and Rationale: The final step is the oxidation of the thioether intermediate to the corresponding sulfone. This transformation is readily achieved using a variety of strong oxidizing agents. Care must be taken to use a sufficient amount of oxidant to ensure complete conversion from the thioether to the sulfone, bypassing the intermediate sulfoxide state. Common and effective reagents for this purpose include potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA).[3] Using hydrogen peroxide with a catalyst is also a viable method.[3]

Experimental Protocol (using KMnO₄):

-

Dissolve 2-methoxy-5-(methylthio)benzoic acid (1.0 eq.) in a suitable solvent, such as a mixture of acetic acid and water.

-

Cool the solution in an ice bath to approximately 0-5°C.

-

Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.2 eq.) in water dropwise, ensuring the temperature does not rise above 10°C. The purple color of the permanganate should disappear as it is consumed.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is fully consumed (monitor by TLC).

-

Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄ (indicated by the disappearance of the purple/brown color).

-

Acidify the mixture with HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

| Parameter | Condition | Source |

| Reagents | 2-Methoxy-5-(methylthio)benzoic Acid, KMnO₄ | [3] |

| Molar Ratio | ~1 : 2.2 | [3] |

| Solvent | Acetic Acid / Water | Standard for KMnO₄ oxidations |

| Temperature | 0°C to Room Temperature | To control exothermicity |

Alternative Synthetic Approach

An alternative route involves an earlier introduction of the sulfur functionality via sulfonation, followed by manipulation to form the methylsulfonyl group.

References

2-Methoxy-5-(methylsulfonyl)benzoic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Foreword: The Strategic Importance of Sulfonylbenzoic Acids

This compound is a key structural motif and a valuable intermediate in the synthesis of various pharmacologically active compounds. Its importance lies in the unique electronic properties conferred by the electron-withdrawing methylsulfonyl group and the electron-donating methoxy group, which modulate the reactivity and biological interactions of molecules incorporating this scaffold. This guide provides an in-depth exploration of the primary synthetic pathway to this molecule, focusing on the underlying reaction mechanisms, the rationale behind procedural choices, and detailed experimental protocols designed for reproducibility and validation.

Part 1: The Predominant Synthetic Strategy: A Two-Stage Approach

The most prevalent and efficient synthesis of this compound is not a direct, single-step process but rather a strategic two-stage sequence. This approach prioritizes selectivity and high yield by first establishing the carbon-sulfur bond and then elevating the oxidation state of the sulfur atom.

The core pathway is as follows:

-

Formation of the Thioether Intermediate: Synthesis of 2-methoxy-5-(methylthio)benzoic acid. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, where a suitable leaving group on the aromatic ring is displaced by a methylthiolate nucleophile.

-

Oxidation to the Sulfone: The sulfide (thioether) intermediate is then selectively oxidized to the corresponding sulfone, yielding the target molecule. This transformation is critical and can be accomplished using a variety of oxidizing agents, each with distinct mechanistic features and practical considerations.

Caption: High-level overview of the two-stage synthesis pathway.

Part 2: Mechanistic Deep Dive and Experimental Causality

Stage 1: Nucleophilic Aromatic Substitution (SNAr) for Thioether Synthesis

The formation of the C-S bond relies on activating the aromatic ring to attack by a soft nucleophile like methylthiolate. This is necessary because aromatic rings are inherently electron-rich and resistant to nucleophilic attack. Activation is achieved by placing a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), ortho or para to a suitable leaving group.

The Mechanism: The SNAr reaction is generally accepted to proceed through a two-step addition-elimination sequence.[1][2]

-

Nucleophilic Attack: The methylthiolate anion (CH₃S⁻) attacks the carbon atom bearing the leaving group (e.g., a nitro group). This step is typically the rate-determining step. The attack is regioselective due to the stabilization provided by the EWG.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the electron-withdrawing group.

-

Elimination and Re-aromatization: The leaving group departs, and the aromatic system is restored, yielding the final product, 2-methoxy-5-(methylthio)benzoic acid.

While the two-step model is widely taught, recent evidence suggests that many SNAr reactions may in fact proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state.[1][3] The exact mechanism can exist on a continuum and is influenced by the specific reactants and conditions.[3]

Experimental Rationale:

-

Choice of Substrate: A precursor like 2-methoxy-5-nitrobenzoic acid is ideal. The nitro group is a powerful EWG that activates the para position for nucleophilic attack and also serves as the leaving group.

-

Choice of Nucleophile: Sodium methyl mercaptide (CH₃SNa) is a readily available and potent source of the required methylthiolate nucleophile.[4]

-

Solvent System: Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are preferred.[5] They effectively solvate the cation (Na⁺) while leaving the nucleophile (CH₃S⁻) relatively "bare" and highly reactive, thus accelerating the reaction.

Stage 2: Oxidation of the Sulfide to the Target Sulfone

This is the crucial transformation that defines the final product. The goal is to introduce two oxygen atoms to the sulfur center of the 2-methoxy-5-(methylthio)benzoic acid intermediate. This oxidation proceeds via a sulfoxide intermediate, which is then further oxidized to the sulfone.

Oxidation Mechanism (Using Hydrogen Peroxide): Hydrogen peroxide (H₂O₂) is a common, environmentally friendly choice for this oxidation, with water being the only byproduct.[6] The reaction is often catalyzed or accelerated by the presence of an acid, such as acetic acid.[7][8]

-

First Oxidation (Sulfide to Sulfoxide): The sulfur atom of the thioether acts as a nucleophile, attacking one of the electrophilic oxygen atoms of the hydrogen peroxide. This is a one-step oxygen-transfer process.[9]

-

Second Oxidation (Sulfoxide to Sulfone): The sulfoxide is less nucleophilic than the starting sulfide, making the second oxidation slower. However, under appropriate conditions (e.g., excess H₂O₂ or presence of a catalyst), the sulfur atom of the sulfoxide attacks another molecule of the oxidant to yield the final sulfone.[10] In the presence of acetic acid, the formation of peracetic acid, a more potent oxidant, can facilitate the oxidation of the sulfoxide to the sulfone.[7][10]

Caption: Stepwise oxidation from sulfide to sulfone via a sulfoxide intermediate.

Oxidation Mechanism (Using Potassium Permanganate): Potassium permanganate (KMnO₄) is a powerful, classical oxidant that can convert sulfides directly to sulfones, often in high yield.[11]

The mechanism is not a simple oxygen atom transfer. Computational and experimental studies suggest a 1,3-dipolar cycloaddition mechanism.[12][13]

-

The permanganate ion (MnO₄⁻) adds across the sulfur atom in a concerted fashion, forming a five-membered cyclic intermediate.

-

This unstable intermediate then collapses, transferring two oxygen atoms to the sulfur and resulting in the formation of the sulfone and manganese dioxide (MnO₂), which precipitates from the reaction.[13][14]

Part 3: Validated Experimental Protocols & Data

Protocol: Oxidation of 2-Methoxy-5-(methylthio)benzoic acid with Hydrogen Peroxide

This protocol describes a robust and environmentally conscious method for the synthesis of the target compound.

Materials:

-

2-Methoxy-5-(methylthio)benzoic acid (1.0 eq)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution, 2.5 - 3.0 eq)

-

Deionized Water

-

Sodium Thiosulfate (for quenching)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

-

Addition of Oxidant: Cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25-30 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The formation of the sulfoxide intermediate may be observed before full conversion to the sulfone.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide. (Caution: This is an exothermic process).

-

Precipitation & Isolation: Slowly add cold deionized water to the reaction mixture until a white precipitate forms. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and salts.

-

Drying: Dry the collected solid under vacuum to yield the crude this compound.

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Summary: Comparison of Oxidation Methods

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages & Mechanistic Notes |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Room Temp. | "Green" oxidant (water byproduct), good selectivity, readily available.[6][8] | Can be slow; may require a catalyst or acidic medium.[7] Proceeds via nucleophilic attack of sulfur on peroxide oxygen.[8] |

| Potassium Permanganate (KMnO₄) | Methylene Chloride or Hexane, RT to Reflux | Strong, inexpensive, high-yielding.[11] | Produces stoichiometric MnO₂ waste, can be less selective with sensitive functional groups. Mechanism is a 1,3-dipolar cycloaddition.[12][13] |

| Peracids (e.g., m-CPBA) | Chlorinated Solvents, 0 °C to RT | Highly effective, predictable. | Potentially explosive, requires careful handling, stoichiometric organic waste. |

| Oxone® (KHSO₅) | Methanol/Water, RT | Stable solid, easy to handle, effective. | Can be less cost-effective for large-scale synthesis. |

Conclusion

The synthesis of this compound is a well-established process that hinges on the strategic oxidation of a thioether precursor. Understanding the underlying mechanisms—from the initial SNAr reaction to the nuanced chemistry of sulfide oxidation—is paramount for process optimization, troubleshooting, and ensuring the synthesis is both efficient and robust. The choice of oxidizing agent represents a critical decision point, balancing factors of reactivity, cost, safety, and environmental impact. The hydrogen peroxide-based method, in particular, offers a reliable and sustainable route that aligns with the principles of modern green chemistry.

References

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. 2-Methyl-5-(methylthio)benzoic acid | 26246-30-0 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | Semantic Scholar [semanticscholar.org]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. The mechanism of permanganate oxidation of sulfides and sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uregina.ca [uregina.ca]

- 14. researchgate.net [researchgate.net]

solubility of 2-Methoxy-5-(methylsulfonyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-(methylsulfonyl)benzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals.[1] We will explore the molecular factors governing its solubility, present a structured approach to experimental solubility determination, and provide an illustrative analysis of its solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility behavior of this compound to facilitate robust process development and formulation design.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility. For an API like this compound, which serves as a vital building block in pharmaceutical synthesis, a thorough understanding of its solubility is paramount.[1] This knowledge is essential for:

-

Process Chemistry: Optimizing reaction conditions, controlling crystallization and purification processes, and ensuring high yield and purity of the final product.

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, and predicting the dissolution behavior of solid dosage forms.[2]

-

Analytical Method Development: Preparing stock solutions and standards for assays such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This guide will provide both the theoretical underpinnings and practical methodologies for assessing the solubility of this compound.

Physicochemical Properties of this compound

Understanding the molecular structure and inherent properties of this compound is the first step in predicting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₀O₅S | [3][4] |

| Molecular Weight | 230.24 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 190 °C | [5] |

| pKa (Predicted) | 3.49 ± 0.10 | [5] |

| LogP (Predicted) | 1.877 | [5] |

| Structure | ||

|

|

The structure reveals several key functional groups that dictate its solubility:

-

Carboxylic Acid Group (-COOH): This acidic group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar and protic solvents. Its ability to ionize in basic conditions can dramatically increase aqueous solubility.

-

Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor.

-

Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, aprotic group that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.[3]

-

Aromatic Ring: The benzene ring provides a hydrophobic character to the molecule.

The interplay between the polar functional groups and the nonpolar aromatic backbone suggests that this compound will exhibit a wide range of solubilities in different organic solvents, with a general preference for polar solvents.[3]

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the determination of solubility must be conducted under conditions of thermodynamic equilibrium. This contrasts with kinetic solubility, which can often overestimate the true solubility due to the formation of supersaturated or metastable solutions.[6] The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Principle: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[6] This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution, and the concentration of the dissolved solute is constant.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 48 hours). Preliminary experiments should be conducted to confirm the time required to reach equilibrium, which is achieved when the concentration of the solute in solution does not change over subsequent time points.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent artificially high results.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A standard curve prepared from known concentrations of this compound should be used to accurately determine the concentration of the sample.

-

Calculation: Calculate the solubility, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Solubility Profile of this compound: An Illustrative Analysis

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | < 0.1 | < 0.0004 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 1.2 | 0.0052 |

| Dichloromethane | Polar Aprotic | 3.1 | 5.5 | 0.0239 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 15.8 | 0.0686 |

| Acetone | Polar Aprotic | 5.1 | 45.2 | 0.1963 |

| Isopropanol | Polar Protic | 3.9 | 38.5 | 0.1672 |

| Ethanol | Polar Protic | 4.3 | 60.1 | 0.2610 |

| Methanol | Polar Protic | 5.1 | 85.7 | 0.3722 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 | > 0.8686 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 0.8686 |

Analysis of Solubility Trends

The illustrative data reveals a clear correlation between solvent polarity and the solubility of this compound.

Caption: Relationship between solvent polarity and solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is very low. The energy required to break the crystal lattice of the highly polar solid is not compensated by the weak van der Waals interactions with nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility increases significantly. These solvents can engage in dipole-dipole interactions with the methylsulfonyl group and act as hydrogen bond acceptors for the carboxylic acid proton.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is observed. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all the polar functional groups of the molecule, particularly the carboxylic acid.

-

Highly Polar Aprotic Solvents (e.g., DMSO, DMF): The compound is freely soluble. These solvents have strong dipole moments and are excellent hydrogen bond acceptors, effectively solvating the molecule.

Conclusion and Future Directions

This guide has detailed the critical importance of understanding the for pharmaceutical development. We have outlined a robust, self-validating experimental protocol based on the equilibrium shake-flask method for generating reliable solubility data. The illustrative analysis demonstrates a strong dependence of solubility on solvent polarity and hydrogen bonding capacity, a direct consequence of the compound's molecular structure.

For drug development professionals, generating precise, in-house solubility data using the described methodologies is a crucial first step. This data will directly inform the selection of solvent systems for synthesis, purification, and formulation, ultimately leading to more efficient and robust manufacturing processes. Future work could involve investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, and exploring co-solvent systems to fine-tune solubility for specific applications.

References

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of substituted benzamide antipsychotic drugs. The narrative delves into the historical context of its development, detailed physicochemical properties, and robust synthetic methodologies. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as a critical resource for researchers in medicinal chemistry and process development.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the development of the substituted benzamide class of antipsychotic medications.[1] While the exact first synthesis of this specific benzoic acid derivative is not prominently documented in publicly available literature, its history is best understood through the lens of the therapeutic agents it helps create.

The journey of substituted benzamides in psychiatry began with the synthesis of sulpiride, which was later refined to more modern and selective compounds like amisulpride.[1][2] These drugs exhibit a unique dual-action mechanism, targeting dopamine D2 and D3 receptors.[1] At lower doses, they preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which is beneficial in treating depressive symptoms.[1][2] At higher doses, their action on postsynaptic receptors in the limbic system produces an antipsychotic effect.[1] this compound emerged as a crucial building block in the synthesis of these neurologically active compounds, including tiapride, which is used to treat a variety of neurological and psychiatric disorders.[3] Its molecular framework provides the necessary scaffold for the introduction of pharmacophoric features essential for interaction with dopamine receptors.[4]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[5] Its chemical structure, featuring a methoxy group, a methylsulfonyl group, and a carboxylic acid on a benzene ring, dictates its physical and chemical properties.[5] The carboxylic acid group confers moderate solubility in polar solvents such as water and alcohols.[5]

| Property | Value | Source(s) |

| Molecular Formula | C9H10O5S | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| CAS Number | 50390-76-6 | [2] |

| Melting Point | 190 °C | [2] |

| Boiling Point (Predicted) | 467.9 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.372 g/cm³ | [2] |

| pKa (Predicted) | 3.49 ± 0.10 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from readily available precursors like salicylic acid or methyl salicylate.[6][7] The key transformations involve etherification of the phenolic hydroxyl group, followed by sulfonation of the aromatic ring.

Synthetic Pathway Overview

A common synthetic route commences with the methylation of the phenolic hydroxyl group of a salicylic acid derivative, followed by chlorosulfonation and subsequent reaction to introduce the methylsulfonyl group.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are synthesized from various patented and published methods, representing a common approach to the synthesis.

Step 1: Synthesis of 2-Methoxybenzoic acid from Salicylic Acid [6]

-

Reaction Setup: In a suitable reaction vessel, dissolve salicylic acid in an appropriate solvent such as acetone.

-

Base Addition: Add a base, for example, potassium carbonate, to the solution.

-

Methylation: Introduce a methylating agent, like dimethyl sulfate, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling, filter the reaction mixture and acidify the filtrate to precipitate the 2-methoxybenzoic acid. The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic acid from 2-Methoxybenzoic acid [6]

-

Reaction Setup: Carefully add 2-methoxybenzoic acid in portions to an excess of chlorosulfonic acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) for a few hours.

-

Work-up and Isolation: Cautiously pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product. The solid 2-Methoxy-5-(chlorosulfonyl)benzoic acid is then collected by filtration and washed with cold water.

Step 3: Synthesis of this compound

This step typically involves the reduction of the sulfonyl chloride to a sulfinic acid, followed by methylation, or direct reaction with a suitable methylating agent under reductive conditions. The specifics of this step can vary, and different patents describe various reagents and conditions to achieve this transformation.[7]

Mechanistic Insights: The Sulfonation Step

The sulfonation of 2-methoxybenzoic acid is a key step governed by the principles of electrophilic aromatic substitution. The methoxy (-OCH3) group is an ortho-, para-director and an activating group, while the carboxylic acid (-COOH) group is a meta-director and a deactivating group.

The strong activating and ortho-, para-directing effect of the methoxy group dominates, directing the incoming electrophile (SO3 or its protonated form) to the positions ortho and para to it. The para position (position 5) is sterically less hindered than the ortho position (position 3), leading to the preferential formation of 2-Methoxy-5-(chlorosulfonyl)benzoic acid.

Caption: Simplified mechanism of electrophilic sulfonation of 2-methoxybenzoic acid.

Application in the Synthesis of Substituted Benzamides

The primary and most significant application of this compound is as a pivotal intermediate in the industrial synthesis of amisulpride and tiapride.[4][8]

Synthesis of Amisulpride

In the synthesis of amisulpride, the carboxylic acid group of this compound is typically activated, for example, by converting it to an acyl chloride.[9] This activated intermediate is then reacted with 2-(aminomethyl)-1-ethylpyrrolidine to form the final amide bond of the amisulpride molecule.[9][10]

Caption: Final steps in the synthesis of Amisulpride.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11]

Conclusion

This compound, while not a therapeutic agent itself, holds a critical position in the synthesis of important neuropsychiatric drugs. Its well-established synthetic routes and understood chemical properties make it a valuable tool for medicinal chemists and process development scientists. This guide has provided an in-depth overview of its history, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge for its effective utilization.

References

- 1. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. Tiapride - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. CAS 50390-76-6: this compound [cymitquimica.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 8. Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. scispace.com [scispace.com]

- 10. Amisulpride synthesis - chemicalbook [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to Investigating the Potential Biological Activity of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Abstract

2-Methoxy-5-(methylsulfonyl)benzoic acid is a well-characterized chemical intermediate, primarily recognized for its role as a key precursor in the synthesis of several substituted benzamide antipsychotic drugs, including Sulpiride, Amisulpride, and Tiapride.[1][2][3][4] While the compound itself is not marketed as a therapeutic agent, its integral role in the formation of potent neuroleptics suggests that its core structure may possess inherent biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential pharmacodynamics of this compound. We will explore a structure-activity relationship (SAR)-driven hypothesis, focusing on its likely interaction with dopamine receptors, and present a logical, tiered experimental plan to elucidate its mechanism of action and potential therapeutic utility. A secondary hypothesis regarding potential anti-inflammatory effects will also be briefly considered.[5]

Introduction: The Rationale for Investigation

The principle of SAR is a cornerstone of medicinal chemistry, suggesting that the biological activity of a molecule is intrinsically linked to its chemical structure. This compound serves as the foundational scaffold for drugs known to be highly selective antagonists of dopamine D2 and D3 receptors.[3][5][6][7] These derivatives owe their therapeutic efficacy in treating psychosis to their ability to modulate dopaminergic neurotransmission in the mesolimbic and mesocortical pathways of the brain.[8][9]

This established lineage provides a compelling rationale for investigating the parent compound. It is plausible that this compound itself retains a degree of affinity for these same receptors. Characterizing this activity is crucial for several reasons:

-

Novel Lead Discovery: The compound could represent a novel, simplified lead molecule for the development of new central nervous system (CNS) agents.

-

Understanding Impurity Profiles: As a known impurity of Tiapride, understanding its biological activity is important for comprehensive drug safety and toxicology assessments.[1]

-

SAR Deconstruction: Evaluating the parent scaffold helps to deconstruct the SAR of the final drug products, clarifying the contribution of the core benzoic acid structure versus the appended side chains.

Our primary hypothesis is that this compound functions as an antagonist at dopamine D2/D3 receptors. This guide outlines a systematic, multi-stage research program to test this hypothesis, beginning with in vitro receptor binding and functional assays, and progressing to in vivo models of antipsychotic efficacy.

Hypothesized Mechanism of Action: Dopamine Receptor Antagonism

The derivatives of this compound, such as Amisulpride and Sulpiride, exert their antipsychotic effects by blocking postsynaptic D2 and D3 receptors.[10][11][12] At high doses, this blockade reduces the excessive dopamine signaling associated with the positive symptoms of schizophrenia.[6][9] We hypothesize that the parent compound will exhibit a similar, albeit potentially less potent, antagonist profile.

The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o pathway.[13] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will bind to the receptor but will not trigger this conformational change, thereby blocking the action of the endogenous agonist, dopamine.

References

- 1. The mode of action of sulpiride as an atypical antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tiapride - Wikipedia [en.wikipedia.org]

- 4. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. What is the mechanism of Sulpiride? [synapse.patsnap.com]

- 7. What is the mechanism of Tiapride Hydrochloride? [synapse.patsnap.com]

- 8. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 11. Sulpiride - Prescriber's Guide [cambridge.org]

- 12. Amisulpride - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

2-Methoxy-5-(methylsulfonyl)benzoic acid derivatives and analogs

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic Acid Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide range of therapeutic agents. This technical guide provides an in-depth exploration of this chemical core, beginning with its synthesis, delving into the structure-activity relationships of its derivatives, and culminating in a case study of a clinically successful drug, Itopride. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

The Core Scaffold: Synthesis and Properties

This compound is an aromatic compound featuring a benzoic acid core substituted with a methoxy group and a methylsulfonyl group.[1] These functional groups are critical: the carboxylic acid provides a key hydrogen bonding point for receptor interaction, the methoxy group influences conformation and metabolic stability, and the electron-withdrawing methylsulfonyl group modulates the acidity of the carboxylic acid and can participate in additional interactions.[1]

Physicochemical Properties

The compound typically presents as a white to off-white solid with moderate solubility in polar organic solvents.[1][2]

| Property | Value |

| Molecular Formula | C₉H₁₀O₅S[1][2] |

| Molecular Weight | 230.24 g/mol [2] |

| Melting Point | ~190 °C[2] |

| pKa | ~3.49 (Predicted)[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 5[2] |

Table 1: Key physicochemical properties of this compound.

Validated Synthetic Workflow

The synthesis of the core scaffold is a well-established multi-step process, often commencing from inexpensive starting materials like salicylic acid or its esters.[3][4][5] The following protocol outlines a common and reliable route starting from 2-methoxybenzoic acid, which itself can be synthesized from salicylic acid.[3][5] This process is designed as a self-validating system, with checkpoints for purification and characterization to ensure the integrity of intermediates and the final product.

Caption: High-level workflow for the synthesis of the core scaffold.

Step-by-Step Laboratory Protocol:

-

Chlorosulfonation:

-

Action: Carefully add 2-methoxybenzoic acid (1.0 eq) in portions to an ice-cooled vessel containing an excess of chlorosulfonic acid (5-7 eq).

-

Rationale: Chlorosulfonic acid is a powerful sulfonating agent. The excess ensures complete reaction, and the low initial temperature is critical to control the highly exothermic reaction and prevent degradation or unwanted side reactions.

-

Execution: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor progress via Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly pouring the mixture onto crushed ice. The product, 2-methoxy-5-(chlorosulfonyl)benzoic acid, precipitates and is isolated by vacuum filtration.

-

-

Reduction to Sulfinic Acid:

-

Action: Add the dried sulfonyl chloride intermediate to an aqueous solution of sodium sulfite (2.5 eq).

-

Rationale: Sodium sulfite is a mild and effective reducing agent for converting the sulfonyl chloride to a sodium sulfinate salt.

-

Execution: Heat the mixture to 70-80°C for 1-2 hours.

-

Workup: After cooling, acidify the solution with HCl to precipitate the 2-methoxy-5-(sulfino)benzoic acid, which is then isolated by filtration.

-

-

S-Methylation:

-

Action: Dissolve the sulfinic acid intermediate in an aqueous base (e.g., NaOH) and add dimethyl sulfate (1.5 eq) dropwise.

-

Rationale: The basic conditions deprotonate the sulfinic acid, forming a nucleophilic sulfinate anion. Dimethyl sulfate is a potent electrophile and methylating agent. Maintaining a basic pH (8-10) is crucial to keep the sulfinate deprotonated and to neutralize the sulfuric acid byproduct of the reaction.

-

Execution: Stir at room temperature for 4-6 hours, maintaining pH with base addition as needed.

-

Workup: Acidify the final mixture with HCl to precipitate the crude this compound.

-

-

Final Purification (Self-Validation):

-

Action: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water).

-

Rationale: Recrystallization is a critical final step to remove impurities. The purity of the final product must be validated by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and integrity before use in further synthetic steps.

-

Medicinal Chemistry Applications and Analogs

The true value of the this compound scaffold lies in its derivatization. The carboxylic acid is readily converted to amides and esters, providing a handle to attach diverse chemical moieties and explore structure-activity relationships (SAR).

Case Study: Itopride

A prime example of a successful drug derived from this scaffold is Itopride , a prokinetic agent used to treat gastrointestinal disorders like functional dyspepsia.[6][7] Itopride is an amide derivative, specifically N-[4-[2-(dimethylamino)ethoxy]benzyl]-2-methoxy-5-(methylsulfonyl)benzamide.[6]

Mechanism of Action: Itopride exhibits a unique dual mechanism of action.[7][8][9]

-

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gut. By blocking D2 receptors, Itopride removes this inhibitory brake, promoting the release of acetylcholine and enhancing gastrointestinal motility.[7][8]

-

Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the AChE enzyme, which is responsible for breaking down acetylcholine.[7][10] This inhibition leads to increased levels and prolonged availability of acetylcholine at the neuromuscular junction in the gut, further stimulating muscle contraction and peristalsis.[8]

This combined action makes Itopride a highly effective prokinetic agent.[8]

Caption: The dual mechanism of Itopride leading to enhanced GI motility.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzamide scaffold has yielded crucial insights for designing new inhibitors for various targets, from acetylcholinesterase to histone deacetylases (HDACs).[11][12] The following table summarizes general SAR trends observed across multiple studies involving benzamide derivatives.

| Molecular Region | Modification | General Impact on Biological Activity | Rationale & Causality |

| Amide Linker | Replacement with ester or reverse amide | Often leads to a significant loss of activity. | The specific hydrogen bonding capability (donor/acceptor pattern) of the amide is frequently critical for anchoring the molecule in the target's binding pocket. |

| Substituent at C5 | Replacement of methylsulfonyl with other groups (e.g., morpholine, thiophene, halogens). | Activity is highly dependent on the target. The electron-withdrawing nature and size of the group are key.[13] | This position often points towards a solvent-exposed region or a secondary pocket, where modulating size, lipophilicity, and electronics can fine-tune potency and selectivity.[13] |

| Methoxy Group at C2 | Removal or replacement with larger alkoxy groups. | Generally detrimental to activity. | The methoxy group helps to lock the conformation of the amide bond, pre-organizing the molecule for optimal binding and preventing free rotation, which would be entropically unfavorable. |

| Amine Moiety (e.g., in Itopride's side chain) | Varying substitution (ortho-, meta-, para-) on attached phenyl rings. | The position of substituents dramatically influences potency and selectivity.[12][14] | The spatial arrangement of this part of the molecule is critical for interaction with secondary binding sites or for optimizing pharmacokinetic properties. Para-substitution is often favored.[12] |

Table 2: Generalized Structure-Activity Relationship (SAR) for 2-Methoxy-5-(methylsulfonyl)benzamide Analogs.

Conclusion and Future Outlook

The this compound core and its benzamide derivatives represent a highly fruitful area of medicinal chemistry. The straightforward and scalable synthesis allows for the creation of diverse chemical libraries. The clinical success of Itopride validates the scaffold's utility and favorable pharmacokinetic profile.

Future research is poised to expand the application of this core beyond prokinetic agents. Studies have already explored its use in developing inhibitors for targets like Mycobacterium tuberculosis and various enzymes, demonstrating its wide-ranging potential.[13][15] By applying modern drug design principles and iteratively exploring the rich structure-activity relationships, this versatile scaffold will undoubtedly continue to yield novel and impactful therapeutic candidates.

References

- 1. CAS 50390-76-6: this compound [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. jkscience.org [jkscience.org]

- 8. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. An In-depth Analysis of itopride hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: 2-Methoxy-5-(methylsulfonyl)benzoic Acid as a Pivotal Intermediate in the Synthesis of Atypical Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide on the application of 2-Methoxy-5-(methylsulfonyl)benzoic acid as a key chemical intermediate in the synthesis of modern antipsychotic drugs. Its primary focus is on the synthesis of amisulpride, a widely used atypical antipsychotic for treating schizophrenia. We will explore the physicochemical properties of this intermediate, the rationale behind its use in medicinal chemistry, a detailed, step-by-step protocol for the synthesis and purification of amisulpride, and the analytical methods for its characterization. This guide is intended to provide both the theoretical foundation and practical instruction necessary for researchers in pharmaceutical development and organic synthesis.

Introduction: The Strategic Importance of a Benzamide Building Block

In the landscape of neuropharmacology, substituted benzamides represent a crucial class of compounds, forming the structural core of several effective antipsychotic agents.[1] These drugs primarily exert their therapeutic effects by modulating dopaminergic and serotonergic pathways in the central nervous system, often acting as selective antagonists for dopamine D2/D3 and serotonin 5-HT₂A receptors.[2][3]

This compound (CAS No: 50390-76-6) has emerged as a strategically important starting material in this field.[4] It is a substituted benzoic acid derivative whose structure is primed for the synthesis of complex active pharmaceutical ingredients (APIs).[4][5] The molecule's functional groups—a carboxylic acid, a methoxy group, and a methylsulfonyl group—provide a unique combination of reactivity and physicochemical properties. This makes it an ideal precursor for producing antipsychotic medications, most notably Amisulpride.[4][6] The presence of these groups allows for selective chemical modifications, which is a critical aspect of modern drug design and synthesis.[4]

Physicochemical Profile of the Intermediate

A thorough understanding of the starting material's properties is fundamental for process optimization, safety, and quality control. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 50390-76-6 | [7] |

| Molecular Formula | C₉H₁₀O₅S | [5][7] |

| Molecular Weight | 230.24 g/mol | [7] |

| Appearance | White to off-white solid/crystalline powder | [5] |